3-Aminopentane-1,5-diol

Description

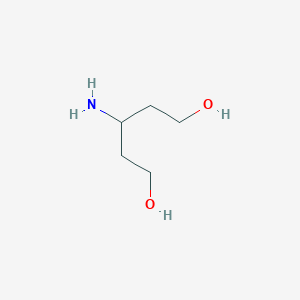

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c6-5(1-3-7)2-4-8/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKSNXIYXPKLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Aminopentane 1,5 Diol

Classical and Contemporary Chemical Synthesis Routes

The synthesis of 3-Aminopentane-1,5-diol has evolved from classical methods, often involving hazardous reagents and challenging purification, to more streamlined contemporary routes that offer higher yields and purity.

Multistep Synthetic Pathways from Precursor Molecules

Historically, the synthesis of this compound was accomplished via the reduction of diethyl-3-amino-glutarate hydrochloride salt using potent reducing agents like lithium aluminum hydride (LAH). google.com This method, however, presented significant challenges, particularly in the isolation of the highly water-soluble product from aluminum salts, which often resulted in poor yields. google.com Handling large quantities of LAH also poses considerable safety hazards. google.com

A more contemporary and efficient multistep synthesis starts from the inexpensive and readily available precursor, dimethylacetone-1,3-dicarboxylate. google.comgoogle.com This pathway involves a total of four chemical reactions condensed into two isolated steps. google.comgoogle.com The initial step involves the formation of an intermediate, dimethyl-3-amino-N-Boc-glutarate, which is then reduced to the corresponding N-Boc protected diol. google.com This is followed by deprotection to yield the final product. google.com

Another pathway begins with dimethyl-3-N-benzylamino-glutarate. google.com The benzyl-protected aminodiol is recovered from aluminum salts after reduction. google.com This intermediate is not water-soluble, which simplifies its extraction. google.com The final step is the deprotection of the benzyl (B1604629) group to yield this compound. google.com

Specific Reagent and Protecting Group Strategies in Synthesis

Protecting groups are crucial in the synthesis of this compound to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a key component in a modern synthetic route. google.com It serves to protect the amino group and has been found to significantly accelerate the rate of ester reduction when using sodium borohydride (B1222165). google.comgoogle.com The benzyl group is another effective protecting group for the amine. google.com Its use facilitates easier extraction from aqueous solutions due to the non-polar nature of the protected intermediate. google.com

Regarding reagents, sodium borohydride is a preferred reducing agent over the more hazardous lithium aluminum hydride. google.comgoogle.com While an older method using sodium borohydride required a lengthy reaction time of 72 hours, its use has been optimized in newer processes. google.com An alternative, easily scalable reducing agent is a toluene (B28343) solution of sodium bis(2-methoxyethoxy) aluminum hydride (Vitride). google.com For purification and deprotection, strong acidic resins like Amberlyst 15 are employed. google.comgoogle.com This strategy combines the deprotection of the Boc group and the purification of the final product into a single operation. google.com

Strategies for High-Yield and High-Purity Preparation

Achieving high yield and purity has been a significant focus of process development for this compound synthesis. A key challenge in earlier methods was the difficulty in isolating the highly water-soluble aminodiol from aqueous reaction mixtures, which often required large volumes of organic solvents like dichloromethane (B109758) for extraction. pharmtech.comamazonaws.com

Table 1: Comparison of Synthetic Route Performance

| Starting Material | Key Reagents | Protecting Group | Overall Yield | Purity | Key Advantages |

| Diethyl-3-amino-glutarate HCl | Lithium Aluminum Hydride (LAH) | None | Poor google.com | Variable | Direct reduction |

| Dimethyl-3-N-benzylamino-glutarate | Sodium Borohydride or Vitride | Benzyl | 69% google.comgoogle.com | High | Facile extraction of intermediate google.com |

| Dimethylacetone-1,3-dicarboxylate | Sodium Borohydride, Acidic Resin | Boc | 89% google.comamazonaws.com | 99.5% google.comamazonaws.com | High yield, high purity, streamlined process google.comamazonaws.com |

Green Chemistry Principles and Sustainable Synthesis Development

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of manufacturing processes. The synthesis of this compound has been a subject of such improvements, focusing on reducing waste and using more environmentally benign materials.

Optimization of Reaction Conditions for Environmental Impact Reduction

A significant green improvement in the synthesis of this compound was the development of a route that uses a single solvent that can be easily recovered and recycled. pharmtech.comamazonaws.com This contrasts sharply with older methods that required large volumes of dichloromethane for extraction, a solvent with considerable environmental and health concerns. pharmtech.comamazonaws.com The newer process, which starts from dimethyl acetone-1,3-dicarboxylate, was optimized to be significantly more streamlined. pharmtech.comamazonaws.com

Further optimization includes the replacement of hydrochloric acid with methane (B114726) sulfonic acid and the addition of acetone (B3395972) to quench excess hydride, which forms isopropanol (B130326), a more benign byproduct. pharmtech.com The use of continuous flow processes is another strategy that allows for better control over reaction parameters like temperature and pressure, enhancing efficiency and safety while reducing the need for large reaction volumes. jetir.org The application of biocatalysis, using enzymes like transaminases, offers a route that proceeds under mild conditions (e.g., pH 7.4, 30°C), further reducing energy consumption and environmental impact. mbl.or.kr

Utilization of Recyclable Reagents and Catalysts

The move towards sustainable synthesis heavily relies on the use of recyclable reagents and catalysts. mdpi.com In the synthesis of this compound, the use of solid-phase acidic resins like Amberlyst is a prime example. google.com These polymer-based ion exchange resins, typically functionalized styrene (B11656) divinylbenzene (B73037) copolymers, are used for the deprotection and purification steps. google.comgoogle.com A major advantage is that they can be filtered off and potentially regenerated and reused, eliminating the need for aqueous workups and reducing waste. google.com

In broader aminodiol synthesis, biocatalysis using enzymes such as transaminases and alcohol dehydrogenases is a key green strategy. amazonaws.commbl.or.kr These enzymes can be immobilized on solid supports, like chitosan (B1678972) beads, which not only enhances their stability but also allows for easy recovery and reuse over multiple reaction cycles. Similarly, heterogeneous catalysts, such as palladium on carbon (Pd/C) used in catalytic hydrogenation, can be recovered by simple filtration and reused, contributing to a more sustainable and economical process. The development of catalysts from recycled materials, such as spent batteries, is also an emerging area in green chemistry. mdpi.com

Table 2: Green Chemistry Strategies in Aminodiol Synthesis

| Green Chemistry Principle | Application in Synthesis | Environmental Benefit |

| Waste Prevention | One-pot deprotection and purification pharmtech.comamazonaws.com | Eliminates separate workup steps, reduces solvent waste. |

| Atom Economy | Catalytic reactions (e.g., hydrogenation) | Maximizes incorporation of reactants into the final product. jetir.org |

| Less Hazardous Chemical Syntheses | Replacement of LAH with NaBH₄ google.com | Avoids highly reactive and hazardous reagents. |

| Safer Solvents & Auxiliaries | Use of a single, recyclable solvent pharmtech.comamazonaws.com | Reduces overall solvent consumption and avoids harmful solvents like dichloromethane. |

| Design for Energy Efficiency | Biocatalytic reactions at mild temperatures | Lowers energy requirements compared to high-temperature chemical reactions. |

| Use of Renewable Feedstocks | Synthesis from biomass-derived compounds mdpi.com | Reduces reliance on petrochemical starting materials. |

| Catalysis | Use of recyclable acidic resins and heterogeneous catalysts google.com | Reduces stoichiometric waste and allows for catalyst reuse. |

Development of Non-Aqueous Purification Techniques for Scalability

The purification of highly polar molecules like this compound presents significant challenges for large-scale manufacturing. Due to its high water solubility, isolation from aqueous reaction media and associated inorganic salts is often difficult and can lead to poor yields. google.comgoogle.com Traditional purification techniques for organic compounds, such as normal-phase flash chromatography, are often ineffective for such hydrophilic compounds. biotage.com While reversed-phase chromatography can be adapted for polar analytes, techniques like non-aqueous reversed-phase chromatography are specifically designed for lipophilic, water-insoluble compounds and are therefore unsuitable for this compound. biotage.comresearchgate.netteledyneisco.com

To overcome these scalability hurdles, strategies have been developed that focus on modifying the target molecule to facilitate easier purification before a final conversion step. A notable approach involves the use of a protected intermediate that possesses more favorable solubility properties. For instance, the synthesis of this compound can proceed through the intermediate 3-N-benzylamino-pentan-1,5-diol. google.comgoogle.com This N-protected intermediate is not soluble in water, which allows for a much more straightforward extraction and purification from the aluminum salts generated during the reduction step. google.comgoogle.com

The final, crucial deprotection of the benzyl group to yield this compound can then be performed under non-aqueous conditions. google.comgoogle.com Another developed process involves the use of an N-tert-butoxycarbonyl (Boc) protected intermediate, 3-amino-N-Boc-pentan-1,5-diol. The final purification of the desired this compound is achieved by refluxing this intermediate with a strong acidic resin. The purified aminodiol is subsequently released from the resin by treatment with an aqueous ammonium (B1175870) hydroxide (B78521) solution. google.comgoogle.com This multi-step chemical reaction and purification sequence, starting from a different precursor, demonstrates a scalable method that avoids the complexities of isolating the highly water-soluble final product directly from challenging aqueous mixtures. google.comgoogle.com

Chemoenzymatic and Biocatalytic Approaches to Related Amino Diols (for broader context of amino diol synthesis)

Chemoenzymatic and biocatalytic methods are increasingly recognized for their potential in synthesizing complex molecules like amino diols. These approaches offer significant advantages, including high regio- and stereoselectivity, mild reaction conditions, and the potential to avoid complex protection-deprotection steps, which are often required in traditional chemical syntheses. nih.govnih.gov The development of multi-enzyme cascades has become a powerful strategy for the streamlined, efficient production of chiral amino alcohols and diols. nih.govrsc.org

A key benefit of biocatalysis is the ability to engineer enzymes through methods like directed evolution to enhance their activity, stability, or substrate scope, thereby creating biocatalysts with improved or even "new-to-nature" functions. nih.gov These enzymatic routes are attractive for industrial-scale synthesis due to their environmental benefits and cost-effectiveness. nih.govresearchgate.net

Aldolase-Imine Reductase (IRED) Cascades

One successful strategy for synthesizing amino diols involves a three-component, two-step process combining an aldolase (B8822740) with an imine reductase (IRED). acs.orgresearchgate.net In this approach, a D-fructose-6-phosphate aldolase (FSA) variant catalyzes an aldol (B89426) reaction between an aldehyde and a hydroxy ketone. nih.govacs.org The resulting aldol adduct is then subjected to reductive amination in the same pot, catalyzed by an IRED, without the need for intermediate isolation. acs.orgresearchgate.net This method has been used to generate a variety of highly functionalized, polar amino-polyols. acs.org A challenge with this method is the purification of the final products, as their strong hydrophilic nature can lead to low isolated yields. acs.org

| Aldol Adduct Substrate | Number of Active IREDs Found | Highest Conversion Rate | Most Effective Enzyme |

|---|---|---|---|

| Adduct 1a | 12 | 94% | N/A |

| Adduct 1b | 4 | 92% | IR-259 |

Transketolase-Transaminase (TAm) Cascades

Another powerful biocatalytic route to chiral amino diols employs a two-step cascade involving transketolase (TK) and a transaminase (TAm). researchgate.netacs.orgucl.ac.uk This approach has been successfully applied to the synthesis of (2S,3S)-2-aminopentane-1,3-diol from simple achiral starting materials: propanal, hydroxypyruvate, and an inexpensive amine donor like isopropylamine. acs.org The process leverages a multidisciplinary strategy, integrating enzyme engineering (modifying the TK to accept the non-natural substrate propanal) and bioinformatics to identify a suitable ω-transaminase capable of converting the intermediate ketodiol product. acs.org This biocatalytic route represents a significant improvement in efficiency over traditional multi-step chemical syntheses. acs.org

| Step | Enzyme | Reaction | Key Feature |

|---|---|---|---|

| 1 | Engineered Transketolase (TK) | Asymmetric carbon-carbon bond formation from propanal and hydroxypyruvate. | Enzyme engineered to accept non-natural substrate. |

| 2 | ω-Transaminase (ω-TAm) | Stereoselective amination of the intermediate ketodiol. | Bioinformatics-led strategy to identify a suitable enzyme. |

| Overall Isolated Yield | 26% |

Other Biocatalytic Systems

The versatility of biocatalysis is further demonstrated by other enzymatic systems developed for related transformations. For example, a two-enzyme cascade using an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) has been engineered to selectively convert C4–C7 diols into the corresponding amino alcohols. rsc.org This system operates in aqueous conditions at room temperature and pressure. Through enzyme engineering and process optimization, amino alcohol production was increased nearly 30-fold, achieving a selectivity of 99%. rsc.org Such systems highlight the potential for creating sustainable, enzymatic routes to valuable bifunctional platform chemicals from renewable diol feedstocks. rsc.org

Stereochemical Aspects and Chiral Control in 3 Aminopentane 1,5 Diol Research

Analysis of Stereoisomeric Forms and Chiral Centers

3-Aminopentane-1,5-diol, with the chemical formula C₅H₁₃NO₂, is a linear amino diol. nih.gov A detailed analysis of its structure is fundamental to understanding its stereochemical properties. The molecule consists of a five-carbon chain with hydroxyl (-OH) groups at positions 1 and 5, and an amino (-NH₂) group at position 3.

The potential for stereoisomerism in an organic molecule arises from the presence of chiral centers, which are typically carbon atoms bonded to four different substituent groups. In the case of this compound, the carbon atom at the C-3 position is bonded to a hydrogen atom, an amino group, and two identical ethyl alcohol groups (-CH₂CH₂OH). Due to the identity of the two substituents on either side of the C-3 carbon, a plane of symmetry exists bisecting the C-N bond. Consequently, the C-3 carbon is not a chiral center. Therefore, this compound is an achiral molecule and does not exist in different stereoisomeric forms such as enantiomers or diastereomers.

For chirality to be introduced into this scaffold, the symmetry must be broken. This can be achieved by substitution at positions other than C-3, or by differential functionalization of the two hydroxyl groups. For instance, the related compound (2S,3S)-2-aminopentane-1,3-diol possesses two chiral centers and is a subject of stereoselective synthesis. acs.orgresearchgate.net The principles of stereocontrol become paramount in the synthesis of such chiral analogs.

Enantioselective and Diastereoselective Synthesis Strategies (e.g., for related amino diols)

While this compound itself is achiral, the synthesis of structurally related chiral amino diols and polyols is a significant area of research, driven by their utility as building blocks for pharmaceuticals and other complex molecules. nih.gov Methodologies are often designed to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

Diastereoselective Synthesis of 1,5-Diols: A powerful strategy for the controlled synthesis of 1,5-diols involves a one-pot double allylboration reaction. This method allows for the highly diastereo- and enantioselective synthesis of both 1,5-anti- and 1,5-syn- diols by coupling two different aldehydes with specific chiral allylborane reagents. acs.orgnih.gov The stereochemical outcome is dictated by the geometry of the allylborane and the ability of an auxiliary group to direct the approach of the second aldehyde. nih.govacs.org For example, the use of (E)-γ-(1,3,2-dioxaborinanyl)-allyl]diisopinocampheylborane typically leads to anti-diols, while a different boron auxiliary can favor the syn-isomers. acs.orgnih.gov

Table 1: Diastereoselective Synthesis of 1,5-anti-Diols via Double Allylboration

| Entry | Aldehyde 1 (R¹CHO) | Aldehyde 2 (R²CHO) | Yield (%) | Diastereoselectivity (anti:syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | PhCHO | PhCHO | 80 | >20:1 | 95 |

| 2 | i-PrCHO | i-PrCHO | 75 | >20:1 | 94 |

| 3 | c-C₆H₁₁CHO | c-C₆H₁₁CHO | 78 | >20:1 | 89 |

Data derived from studies on one-pot double allylboration reactions for creating 1,5-anti-diols, showcasing high selectivity. acs.org

Stereoselective Synthesis of Amino Alcohols: The synthesis of chiral amino alcohols often relies on nucleophilic additions to chiral imines or the use of chiral catalysts. One notable method involves the addition of metalloenamines, derived from N-sulfinyl imines, to aldehydes. acs.org This approach provides access to β-hydroxy-N-sulfinyl imine intermediates. Subsequent reduction of this common intermediate with different reagents can yield either syn- or anti-1,3-amino alcohols with high diastereoselectivity. acs.org Catecholborane reduction typically affords the syn product, whereas lithium triethylborohydride (LiBHEt₃) yields the anti product. acs.org

Table 2: Diastereoselective Reduction of a β-Hydroxy Sulfinyl Imine to Access syn- and anti-1,3-Amino Alcohols

| Product | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| syn-1,3-amino alcohol | Catecholborane | 97:3 | 85 |

| anti-1,3-amino alcohol | LiBHEt₃ | 98:2 | 89 |

Illustrative data based on the diastereoselective reduction of a common intermediate to form either syn- or anti-1,3-amino alcohol derivatives. acs.org

Biocatalytic Synthesis: Enzymatic reactions offer exceptional stereocontrol. A two-step biocatalytic cascade using a transketolase and a ω-transaminase (ω-TAm) has been developed for the synthesis of (2S,3S)-2-aminopentane-1,3-diol. acs.org An engineered transketolase first catalyzes the asymmetric carbon-carbon bond formation between propanal and hydroxypyruvate to produce a chiral keto-diol, (3S)-1,3-dihydroxypentan-2-one. acs.orgresearchgate.net A subsequent amination, catalyzed by a stereoselective ω-TAm, converts the ketone into the desired (2S,3S)-aminodiol product with high fidelity. acs.org

Methodologies for Chiral Discrimination and Resolution (e.g., chiral HPLC)

The analysis and separation of stereoisomers are crucial for synthesis and characterization. For chiral amino diols, several powerful techniques are employed.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® IA), are widely used for the resolution of chiral amines and amino alcohols. yakhak.org The separation can be performed in normal-phase or reversed-phase mode, and the choice of mobile phase composition is critical for optimizing resolution. csfarmacie.czyakhak.org

Pre-column Derivatization: An alternative to direct separation on a CSP is pre-column derivatization. In this indirect approach, the racemic mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral HPLC columns. nih.gov A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the amino group of the analyte. nih.gov The resulting diastereomeric derivatives can then be resolved and quantified.

Diastereomeric Salt Formation: For preparative scale separation, classical resolution via diastereomeric salt formation is a reliable method. rsc.org This involves reacting the racemic amino diol with a single enantiomer of a chiral acid or base (a resolving agent). This reaction forms a pair of diastereomeric salts, which can often be separated by fractional crystallization due to differences in their solubility. After separation, the desired enantiomer of the amino diol can be recovered by breaking the salt. rsc.org

Table 3: Overview of Chiral Discrimination and Resolution Methodologies

| Methodology | Principle | Typical Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. | Analytical quantification of enantiomeric excess (ee) and preparative separation of enantiomers. |

| Pre-column Derivatization | Reaction of a racemic analyte with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. | Determination of enantiomeric purity and absolute configuration, especially when direct methods are challenging. |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties like solubility (crystallization). | Industrial and large-scale preparative resolution of racemates. |

Chemical Reactivity and Derivatization Studies of 3 Aminopentane 1,5 Diol

Functional Group Transformations of Hydroxyl Moieties

The two primary hydroxyl groups in 3-Aminopentane-1,5-diol are key sites for chemical modification. Their reactivity is characteristic of primary alcohols.

The literature available focuses extensively on the synthesis of this compound via the reduction of ester precursors, rather than the oxidation or reduction of the diol itself once formed. For instance, synthetic routes often involve the reduction of diester compounds like dimethyl-3-amino-glutarate.

While specific studies on the selective oxidation of this compound are not detailed in the provided research, primary alcohols are generally susceptible to oxidation to form aldehydes or carboxylic acids, depending on the reagents and conditions used. A chemoselective oxidation of the hydroxyl groups in the presence of the amino group would typically require N-protection to prevent competing reactions.

Acylation and esterification are fundamental transformations for hydroxyl groups. In the case of this compound, these reactions would involve treating the diol with acylating agents such as acid chlorides or anhydrides to form the corresponding esters. To ensure that acylation occurs at the hydroxyl groups rather than the more nucleophilic amino group, protection of the amine is a prerequisite. Catalysts like 4-(dimethylamino)pyridine (DMAP) are often employed to facilitate such reactions. thieme-connect.de The symmetrical nature of the diol means that, without a symmetry-breaking step, acylation would typically occur at both hydroxyl termini, leading to a diester derivative.

Transformations Involving the Amino Group

The primary amino group at the C3 position is a key center of reactivity, primarily due to its nucleophilicity.

The amino group of this compound can undergo substitution reactions characteristic of primary amines. One documented example of derivatization involves the reaction with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reaction is a nucleophilic aromatic substitution where the amino group displaces the fluorine atom on the FDAA molecule, forming a diastereomeric derivative. This specific transformation is often used in analytical chemistry for the chiral resolution of racemic mixtures.

Given the higher nucleophilicity of the amino group compared to the hydroxyl groups, its protection is a critical step in the multi-step synthesis of complex molecules derived from this compound. This strategy allows for selective reactions to be carried out on the hydroxyl moieties. The two most prominent protecting groups used for the amino function in the synthesis of this diol are the tert-butoxycarbonyl (Boc) group and the benzyl (B1604629) (Bn) group.

The Boc group is introduced using di-tert-butyl dicarbonate. A key advantage of Boc protection is that its presence can significantly accelerate the rate of subsequent ester reduction steps when using sodium borohydride (B1222165). Deprotection of the N-Boc group is typically achieved under acidic conditions. A common method involves refluxing the protected diol with a strong acidic resin, such as an Amberlyst polymer, followed by elution with an aqueous ammonium (B1175870) hydroxide (B78521) solution.

The benzyl group is another effective protecting group for the amine. An advantage of the benzyl group is that the protected intermediate, 3-N-benzylamino-pentane-1,5-diol, is not water-soluble, which simplifies its extraction and purification from aqueous solutions and aluminum salts post-reduction. The final deprotection of the benzyl group can be performed under non-aqueous conditions.

Below is a summary of the protective group strategies:

| Protecting Group | Protection Reagent | Key Features of Protected Intermediate | Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate | Accelerates subsequent ester reduction with NaBH₄. | Strong acidic resin (e.g., Amberlyst) followed by base wash. |

| Bn (Benzyl) | (Not specified) | Not water-soluble, facilitating easier extraction and purification. | Non-aqueous conditions (e.g., catalytic hydrogenation). |

Regioselective and Chemoselective Transformations

Selectivity is a paramount concern when working with multifunctional molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, the primary challenge is achieving selectivity between the amino group and the two hydroxyl groups. The amino group is generally more nucleophilic than the hydroxyl groups, meaning it will react preferentially with most electrophiles. Therefore, as discussed previously, protecting the amine is the most common strategy to achieve chemoselectivity, allowing for subsequent transformations to be directed specifically toward the hydroxyl groups. nih.gov

Regioselectivity involves the preferential reaction at one specific site among multiple similar functional groups. The structure of this compound is achiral and possesses a plane of symmetry that runs through the C3 carbon. Because the two ethyl alcohol substituents (-CH₂CH₂OH) are identical, the C1 and C5 hydroxyl groups are chemically equivalent. Consequently, achieving regioselectivity between these two hydroxyl groups is not feasible in a single step. Any reaction targeting the hydroxyls would proceed at both ends of the molecule simultaneously. To achieve a regioselective transformation, the symmetry of the molecule would first need to be broken, for instance, by a random mono-functionalization followed by separation, or through enzymatic catalysis. Studies on related but non-symmetrical aminodiols have demonstrated regioselective ring-closure reactions, highlighting the importance of molecular structure in directing reactivity. beilstein-journals.org

Organocatalytic Approaches to Selective Functionalization

The selective functionalization of polyols, such as this compound, presents a significant challenge in synthetic chemistry due to the similar reactivity of multiple hydroxyl groups. rsc.org Organocatalysis has emerged as a powerful strategy to address this challenge, offering mild reaction conditions and avoiding the need for stoichiometric activators. rsc.org Research into the organocatalyzed acylation of aminopentane-1,5-diol derivatives has demonstrated that high levels of chemo- and regioselectivity can be achieved.

One notable approach involves the use of a chiral aminophosphine catalyst. This type of catalyst can selectively activate a sterically hindered secondary hydroxyl group in the presence of a primary one through molecular recognition. This allows for the preferential acylation of the secondary alcohol, a transformation that is typically difficult to achieve. The catalyst's ability to discern between the different hydroxyl environments is crucial for achieving high selectivity.

Studies have shown that the regioselectivity of the acylation reaction is heavily dependent on the catalyst employed. For instance, in the acetylation of a protected 2-aminopentane-1,5-diol derivative, different catalysts can direct the acyl group to either the primary or the secondary hydroxyl group with high preference. This highlights the tunability of organocatalytic systems in achieving desired functionalization patterns.

Catalyst-Controlled Reversal of Selectivity

A key advancement in the functionalization of aminodiols is the ability to reverse regioselectivity by simply changing the catalyst. rsc.orgdoi.org This catalyst-controlled reversal allows for the selective acylation of either the primary or the secondary hydroxyl group in a predictable manner. rsc.org This strategy offers significant synthetic flexibility, enabling access to different constitutional isomers from a common precursor.

For example, in the acylation of N-protected 2-aminopentane-1,5-diol, the use of a standard nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) typically leads to the acylation of the less sterically hindered primary hydroxyl group. However, employing a specific chiral aminophosphine catalyst can completely reverse this selectivity, favoring acylation at the more hindered secondary hydroxyl group. rsc.org This reversal is attributed to the catalyst's ability to form a more stable complex with the secondary hydroxyl group through molecular recognition events. rsc.org

The following table summarizes the catalyst-controlled selectivity in the acetylation of an N-Cbz-protected 2-aminopentane-1,5-diol derivative:

| Catalyst | Reagent | Product (Acylation at) | Selectivity (Secondary:Primary) |

| DMAP | Acetic Anhydride | Primary OH | 1:99 |

| Chiral Aminophosphine | Acetic Anhydride | Secondary OH | 99:1 |

This table illustrates the dramatic reversal of selectivity based on the chosen catalyst.

Differentiation of Primary and Secondary Hydroxyl Groups

The differentiation between primary and secondary hydroxyl groups is a cornerstone of selective polyol functionalization. Organocatalysis provides an effective means to achieve this differentiation in molecules like this compound and its derivatives. The success of this differentiation hinges on the catalyst's ability to interact differently with the electronic and steric environments of the two types of hydroxyl groups.

In the case of the chiral aminophosphine-catalyzed acylation, the catalyst selectively activates the secondary hydroxyl group, leading to its preferential modification. This demonstrates a clear differentiation, allowing for the isolation of the secondary acetate in high yield and regioselectivity. Conversely, using a catalyst like DMAP results in the selective acylation of the primary hydroxyl group, again showcasing effective differentiation.

The research findings for the selective acylation of an N-protected 2-aminopentane-1,5-diol are detailed below:

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |

| Chiral Aminophosphine | Acetic Anhydride | Toluene (B28343) | 0 | Secondary Acetate | 95 |

| DMAP | Acetic Anhydride | Dichloromethane (B109758) | 0 | Primary Acetate | 96 |

This data highlights the efficiency and selectivity of different organocatalysts in differentiating between the primary and secondary hydroxyl groups of an aminopentane-1,5-diol derivative.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 Aminopentane 1,5 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural confirmation of 3-Aminopentane-1,5-diol, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The protons of the two equivalent methylene (B1212753) groups adjacent to the hydroxyl groups (C1-H₂ and C5-H₂) would likely appear as a triplet in the range of 3.5-4.0 ppm due to coupling with the neighboring methylene protons. The protons of the methylene groups at the C2 and C4 positions are expected to resonate as a multiplet, likely a quartet or doublet of triplets, between 1.6 and 1.9 ppm. The single proton on the carbon bearing the amino group (C3-H) would likely appear as a quintet around 2.8-3.2 ppm. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts are concentration and solvent dependent, typically appearing as broad singlets. For a related compound, (2R)-2-Aminopentane-1,5-diol hydrochloride, the hydroxyl protons are noted to appear between δ 3.5–4.0 ppm and the amino protons between δ 1.8–2.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three unique carbon signals are anticipated due to the molecule's symmetry. The carbons bonded to the hydroxyl groups (C1 and C5) would appear in the downfield region, typically between 60-65 ppm. libretexts.org The carbons adjacent to the amino-substituted carbon (C2 and C4) would likely resonate around 40-45 ppm. The carbon atom bonded to the amino group (C3) is expected to have a chemical shift in the range of 50-55 ppm. For comparison, in 3-aminopentane, the carbon bearing the amino group appears at approximately 53 ppm, and the adjacent methylene carbons are around 29 ppm. chemicalbook.com

Table 1: Predicted NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

|---|---|---|

| C1/C5 (-CH₂OH) | 3.5 - 4.0 | 60 - 65 |

| C2/C4 (-CH₂-) | 1.6 - 1.9 | 40 - 45 |

| C3 (-CH(NH₂)-) | 2.8 - 3.2 | 50 - 55 |

| -NH₂ | Variable (broad) | - |

| -OH | Variable (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum is expected to show strong, broad absorption bands corresponding to O-H and N-H stretching vibrations.

The key vibrational frequencies anticipated for this compound include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl groups, characteristic of intermolecular hydrogen bonding.

N-H Stretch: The primary amine group will typically exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. These may overlap with the O-H band.

C-H Stretch: Absorptions for aliphatic C-H stretching are expected just below 3000 cm⁻¹. vscht.cz

N-H Bend: A bending vibration for the primary amine is typically observed in the range of 1590-1650 cm⁻¹.

C-O Stretch: The stretching vibration for the C-O single bonds of the primary alcohol groups is expected to appear as a strong band between 1000-1075 cm⁻¹.

For the related compound 1,5-Pentanediol, a strong, broad O-H stretch is a prominent feature of its IR spectrum. nist.gov The addition of the amine group in this compound would introduce the characteristic N-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (Broad) |

| Amine (-NH₂) | Stretching | 3300 - 3500 |

| Amine (-NH₂) | Bending | 1590 - 1650 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Alcohol (C-O) | Stretching | 1000 - 1075 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular weight of this compound is 119.16 g/mol . pharmaffiliates.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 119.

The fragmentation of this compound is expected to be influenced by the presence of the amine and hydroxyl functional groups. Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pattern for amines. libretexts.org For this compound, this could result in the loss of a -CH₂CH₂OH radical to form a fragment with m/z = 74, or the loss of an ethyl radical to form a larger fragment.

Loss of Water: The presence of hydroxyl groups makes the loss of a water molecule (18 Da) from the molecular ion a probable fragmentation, leading to a peak at m/z = 101. uni-saarland.de

Loss of an Amino Group: Cleavage of the C-N bond can result in the loss of an NH₂ radical (16 Da), although this is generally less favorable than alpha-cleavage.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing this polar compound, allowing for its separation from impurities prior to mass analysis.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 119 | [C₅H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 101 | [C₅H₁₁N]⁺ | Loss of H₂O |

| 88 | [C₄H₁₀NO]⁺ | Loss of CH₂OH |

| 74 | [C₃H₈NO]⁺ | Alpha-cleavage (loss of -CH₂CH₂OH) |

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, UPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

Given the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography method with a polar-embedded or polar-endcapped column would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector (if the molecule is derivatized) or, more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Research has reported the synthesis of this compound with a purity of 99.5%, which was likely determined by HPLC or a similar chromatographic technique. For the chiral analysis of the related compound (2R)-2-Aminopentane-1,5-diol, a chiral HPLC method using a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropanol (B130326) has been described. While this compound is not chiral, this highlights the capability of HPLC to resolve closely related isomers.

Table 4: General HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 with polar endcapping or HILIC |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol |

| Detector | ELSD, CAD, or Mass Spectrometer (MS) |

| Purity Achieved | 99.5% reported in synthetic procedures |

Computational Chemistry and Theoretical Modeling of 3 Aminopentane 1,5 Diol

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics (MD) simulations are instrumental in exploring the vast conformational space of flexible molecules like 3-aminopentane-1,5-diol. The presence of multiple rotatable bonds and polar functional groups—an amino group and two hydroxyl groups—suggests a complex energy landscape governed by both intramolecular hydrogen bonding and steric effects.

A conformational analysis of this compound would begin with the identification of its low-energy conformers. This is typically achieved through a systematic or stochastic search of the potential energy surface. The relative energies of these conformers can be calculated using quantum mechanical methods to provide accurate geometries and energy rankings.

MD simulations can then be employed to study the dynamic behavior of this compound in different environments, such as in a vacuum or in an aqueous solution. These simulations track the movement of each atom over time, providing insights into the stability of different conformations and the transitions between them. For instance, in an aqueous environment, the intramolecular hydrogen bonds that might be prevalent in the gas phase could be disrupted in favor of intermolecular hydrogen bonds with water molecules.

A pertinent example of this methodology is the detailed conformational analysis of 1,3-propanediol (B51772), a structural component of this compound, which has been studied using MD simulations. nih.govmdpi.com These studies have revealed that even for a smaller diol, a multitude of conformations exist with varying populations and lifetimes. nih.govmdpi.com For 1,3-propanediol in an aqueous solution, it was found that conformations without intramolecular hydrogen bonds were predominant. nih.govmdpi.com The average lifetime of individual conformations was found to be very short, typically less than 7 picoseconds, highlighting the dynamic nature of such flexible molecules. nih.govmdpi.com

For this compound, a similar approach would be expected to reveal a rich conformational landscape. The central amino group would introduce additional possibilities for intramolecular hydrogen bonding with the terminal hydroxyl groups, potentially leading to more folded or cyclic-like transient structures. The table below outlines the key parameters that would be investigated in a typical MD simulation for conformational analysis.

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Selection of an appropriate force field (e.g., AMBER, CHARMM, OPLS) is crucial for accurately representing the interactions involving the amine and hydroxyl groups. |

| Solvent Model | Representation of the solvent environment (e.g., explicit water molecules or an implicit continuum model). | An explicit water model would be necessary to accurately capture the specific hydrogen bonding interactions between this compound and the surrounding water. |

| Simulation Time | The duration of the simulation. | Longer simulation times (nanoseconds to microseconds) are required to ensure adequate sampling of the conformational space and observe rare conformational transitions. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Simulations are typically run at standard temperature and pressure to mimic physiological or experimental conditions. |

Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. For this compound, docking simulations could be employed to hypothesize its binding mode within the active site of a target protein, providing insights into its potential biological activity.

Given its structure, this compound has the potential to act as a pharmacophore, with its amino and hydroxyl groups forming hydrogen bonds and other electrostatic interactions with a protein's active site. The flexibility of the molecule is a critical factor in docking simulations, as it can adopt different conformations to fit into a binding pocket, a phenomenon known as "induced fit".

Modern docking algorithms can account for ligand flexibility, and some also allow for flexibility in the protein's side chains. The general workflow for a docking study of this compound would involve:

Preparation of the Receptor: Obtaining a 3D structure of the target protein, typically from a crystallographic database.

Preparation of the Ligand: Generating a 3D structure of this compound and exploring its low-energy conformations.

Docking Calculation: Using a docking program to place the ligand into the defined binding site of the receptor and scoring the different poses based on their predicted binding affinity.

Analysis of Results: Visualizing the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

The following table summarizes the key aspects of a hypothetical docking study of this compound.

| Component | Consideration | Relevance to this compound |

|---|---|---|

| Ligand Flexibility | The ability of the ligand to change its conformation during the docking process. | Essential for this compound due to its multiple rotatable bonds, allowing it to adapt to the shape of the binding site. |

| Receptor Flexibility | Allowing for movement in the protein's side chains upon ligand binding. | Can improve the accuracy of the predicted binding mode by accounting for induced-fit effects. |

| Scoring Function | An algorithm used to estimate the binding free energy and rank the different docking poses. | The choice of scoring function can influence the results, and it is often advisable to use multiple scoring functions for consensus scoring. |

| Solvation Effects | Accounting for the role of water molecules in the binding process. | Water molecules can mediate interactions between the ligand and receptor, and their displacement can be entropically favorable. Explicit or implicit solvent models can be used. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent or selective analogues.

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the parent structure. These modifications could include altering the length of the carbon chain, changing the position of the functional groups, or introducing new substituents.

The development of a QSAR model typically involves the following steps:

Data Collection: Assembling a dataset of compounds with their measured biological activities.

Descriptor Calculation: Calculating a set of numerical descriptors that characterize the structural, physicochemical, and electronic properties of each molecule.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While no specific QSAR studies on this compound are readily available, research on the QSAR of aliphatic alcohols and amines provides a framework for how such a study could be conducted. nih.govresearchgate.net Descriptors that would be relevant for a QSAR study of this compound and its analogues are listed in the table below.

| Descriptor Class | Example Descriptors | Potential Relevance for this compound Analogues |

|---|---|---|

| Topological | Molecular connectivity indices, Wiener index | Describe the size, shape, and branching of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), molar refractivity, polar surface area | Related to the molecule's hydrophobicity, polarizability, and ability to form hydrogen bonds. |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies | Reflect the electronic distribution and reactivity of the molecule. |

| 3D Descriptors | Molecular volume, surface area, moments of inertia | Capture the three-dimensional shape and steric properties of the molecule. |

Kinetic Modeling of Enzymatic Reaction Pathways (for related amino diols)

Kinetic modeling of enzymatic reactions provides a quantitative understanding of the reaction rates and the factors that influence them. In the context of amino diols, this is particularly relevant for their enzymatic synthesis, which often employs enzymes like imine reductases (IREDs). whiterose.ac.uknih.govmanchester.ac.uknih.gov

The synthesis of chiral amino diols can be achieved through the reductive amination of hydroxy ketones, a reaction catalyzed by IREDs. whiterose.ac.ukmanchester.ac.uk A kinetic model for such a reaction would describe the rate of product formation as a function of the concentrations of the substrates (hydroxy ketone, amine, and the cofactor NADPH), the enzyme, and any potential inhibitors.

These models are typically based on the Michaelis-Menten equation, which relates the initial reaction rate to the substrate concentration. For multi-substrate reactions, the kinetic mechanism can be more complex, involving sequential or ping-pong binding of the substrates.

A kinetic model for the IRED-catalyzed synthesis of an amino diol would be developed by:

Measuring Initial Reaction Rates: Experimentally determining the initial rate of the reaction under various concentrations of each substrate.

Fitting Data to Kinetic Models: Fitting the experimental data to different kinetic models (e.g., sequential, ping-pong) to determine the best fit.

Determining Kinetic Parameters: Extracting the kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax), from the best-fit model.

The following table presents the key kinetic parameters that would be determined in a study of the enzymatic synthesis of a related amino diol.

| Parameter | Symbol | Description |

|---|---|---|

| Michaelis Constant | Km | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |

| Maximum Rate | Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| Catalytic Constant | kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. |

| Catalytic Efficiency | kcat/Km | A measure of how efficiently the enzyme converts a substrate into a product. |

By understanding the kinetics of these enzymatic reactions, researchers can optimize reaction conditions to improve the yield and stereoselectivity of the desired amino diol product. whiterose.ac.ukmanchester.ac.uk

Applications in Complex Organic Synthesis and Medicinal Chemistry Research

Utilization as a Versatile Chiral Building Block

In the synthesis of pharmaceuticals, the three-dimensional arrangement of atoms, or stereochemistry, is crucial, as different enantiomers of a chiral molecule can have vastly different biological activities. lookchem.com Chiral building blocks—enantiomerically pure compounds used in the synthesis of more complex molecules—are therefore of strategic importance to the chemical and pharmaceutical industries. lookchem.comamazonaws.com

While 3-Aminopentane-1,5-diol is itself an achiral molecule due to its plane of symmetry, it serves as a valuable pro-chiral building block. Its symmetrical structure provides a foundation upon which chirality can be introduced in a controlled manner during a synthetic sequence. The presence of three reactive functional groups—a central secondary amine and two terminal primary hydroxyls—allows for selective modifications that can lead to the formation of one or more stereocenters.

The significance of related chiral amino diols is well-established in medicinal chemistry. For instance, chiral 2-amino-1,3-diols are integral structural motifs in antiviral glycosidase inhibitors, antibiotics, and sphingolipids. sci-hub.se Similarly, derivatives such as (2R)-2-Aminopentane-1,5-diol hydrochloride are explicitly used as chiral building blocks in the synthesis of complex organic molecules. The utility of this compound lies in its potential to be transformed into such chiral structures, making it a flexible starting point for constructing enantiomerically pure pharmaceutical agents.

Synthesis of Biologically Active Scaffolds and Intermediates

The unique trifunctional nature of this compound makes it an important intermediate in the preparation of biologically active scaffolds. These scaffolds form the core structure of a drug molecule, which is then further functionalized to achieve desired potency and selectivity.

A significant application of this compound is its role as a key intermediate in the synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase. amazonaws.comgoogle.com The p38 MAP kinases are a family of serine/threonine protein kinases that play a crucial role in cellular responses to inflammatory cytokines and stress. mdpi.com As such, inhibitors of p38 MAP kinase are investigated as potential treatments for inflammatory diseases, including rheumatoid arthritis. google.commdpi.com

The industrial synthesis of this compound for this purpose has been optimized to improve efficiency and reduce environmental impact. An improved process developed by Roche starts from the inexpensive material dimethyl acetone-1,3-dicarboxylate and proceeds through four chemical reactions in two isolated steps. google.compharmtech.com This streamlined process is notable for its use of a single, recyclable solvent and a non-aqueous workup, which is advantageous because the high water-solubility of the aminodiol intermediate makes it difficult to isolate from aqueous mixtures. google.compharmtech.com

| Improved Synthesis of this compound Intermediate | |

| Starting Material | Dimethyl acetone-1,3-dicarboxylate google.compharmtech.com |

| Key Reactions | Sodium borohydride (B1222165) reduction of dimethyl 3-N-tert-butoxycarbonylaminoglutarate; one-pot deprotection. amazonaws.comgoogle.compharmtech.com |

| Purification Method | Use of an acidic resin (e.g., Amberlite FPC22H) under non-aqueous conditions, eliminating aqueous workup. google.compharmtech.com |

| Overall Yield | 89% google.compharmtech.com |

| Purity | 99.5% google.compharmtech.com |

Table compiled from search results amazonaws.comgoogle.compharmtech.com.

Beyond its specific use in kinase inhibitors, this compound's structure is well-suited for the construction of a wider range of complex organic molecules. Its linear, five-carbon backbone with functional groups at the 1, 3, and 5 positions allows it to act as a versatile linker or scaffold. Chemists can selectively protect and react the amine and two hydroxyl groups to build intricate molecular architectures.

For example, a patented process details its use in preparing 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)-propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidine-7-one, a complex MAP-kinase inhibitor. google.com In this synthesis, the amino group of this compound is coupled to the pyridopyrimidine core, while the two hydroxyl groups remain as key features of the final molecule, demonstrating its role as a foundational building block. google.com

Exploration of 3 Aminopentane 1,5 Diol in Materials Science Research

Precursors for Polymer Synthesis and Polymeric Materials

The bifunctional nature of the hydroxyl groups, coupled with the reactivity of the central amino group, makes 3-aminopentane-1,5-diol a candidate monomer for the synthesis of various polymeric materials, including polyamides and polyurethanes. These polymers are known for their wide range of applications, from textiles and automotive components to biomedical devices. rsc.org

Polyamides are typically synthesized through the condensation reaction of a diamine and a dicarboxylic acid or its derivative. rsc.orglibretexts.org In this context, this compound could theoretically be incorporated into polyamide chains. While direct polymerization solely from this compound would be complex due to the presence of three reactive sites, it could be used as a comonomer. For instance, after protecting the hydroxyl groups, the amino group could react with a dicarboxylic acid chloride to form an amide linkage. Subsequent deprotection and reaction of the hydroxyl groups could lead to cross-linked or branched polyamide structures, imparting unique physical and chemical properties. The synthesis of polyamides can be achieved through methods like the Yamazaki–Higashi phosphorylation, which utilizes condensing agents to facilitate the reaction between diacids and diamines. rasayanjournal.co.in

Similarly, polyurethanes are formed by the reaction of a diisocyanate with a polyol, often in the presence of a chain extender. lboro.ac.uk this compound, with its two hydroxyl groups, can act as a diol monomer or a chain extender in polyurethane synthesis. lboro.ac.uk The central amine group could also participate in the reaction, potentially forming urea (B33335) linkages and leading to poly(urethane-urea) copolymers with distinct properties. The use of diols as chain extenders has a significant impact on the morphology and properties of the resulting polyurethanes, influencing factors like phase segregation, modulus, and hardness. lboro.ac.uk For example, research on biodegradable polyurethanes has explored the use of novel chain extenders derived from amino acids to enhance biodegradability and biocompatibility. ebyu.edu.tr A study on a glutamic acid-derived chain extender, (2S)-bis(2-hydroxypropyl) 2-aminopentanedioate, demonstrated its effectiveness in accelerating the in vitro biodegradation of polyurethanes. ebyu.edu.tr This highlights the potential for amino-diol structures, like this compound, to be incorporated into biodegradable polymer designs.

| Monomer 1 | Monomer 2 | Resulting Polymer | Key Linkage |

| Dicarboxylic Acid | Diamine | Polyamide | Amide |

| Diol | Dicarboxylic Acid | Polyester | Ester |

| Diisocyanate | Polyol/Diol | Polyurethane | Urethane |

Design of Functionalized Materials through Derivatization

The strategic modification of the functional groups of this compound through derivatization offers a powerful route to designing materials with specific and tailored properties. A significant area of research in this domain is the catalyst-controlled regioselective functionalization of aminopentanediol derivatives. rsc.org

A study by Kawabata and colleagues demonstrated a catalyst-controlled reversal of chemoselectivity in the acylation of a derivative of 2-aminopentane-1,5-diol. rsc.org By selecting the appropriate organocatalyst, they could direct the acylation to either the primary or the secondary hydroxyl group with high selectivity. This ability to switch the site of functionalization opens up avenues for creating a diverse range of functionalized materials from a single precursor.

| Catalyst System | Substrate | Major Product | Selectivity |

| Catalyst A | 2-Amino-N-benzylpentane-1,5-diol | 1-O-Acyl derivative | High |

| Catalyst B | 2-Amino-N-benzylpentane-1,5-diol | 5-O-Acyl derivative | High |

The derivatization of this compound can also be envisioned for surface functionalization. By attaching this molecule to a surface, the free hydroxyl and amino groups can serve as anchor points for the immobilization of other molecules, such as biomolecules or catalysts. This could lead to the development of functionalized surfaces for applications in biosensors, chromatography, and heterogeneous catalysis.

Investigations into Biological and Biochemical Interactions of 3 Aminopentane 1,5 Diol and Its Derivatives

Molecular Recognition and Binding Mechanisms with Enzymes and Receptors

The molecular interactions between Pamapimod, a key derivative of 3-Aminopentane-1,5-diol, and its primary target, the p38α MAP kinase, have been elucidated through X-ray crystallography. The crystal structure of the p38 kinase in complex with Pamapimod (PDB ID: 3FLW) reveals the precise binding mode and the critical interactions that underpin its inhibitory activity. rcsb.org

Pamapimod binds to the ATP-binding pocket of the p38α kinase, a characteristic feature of ATP-competitive inhibitors. duth.gr The binding is facilitated by a network of specific interactions between the inhibitor and the amino acid residues lining the active site of the enzyme.

The stability of the Pamapimod-p38α complex is significantly influenced by hydrogen bonding and other non-covalent interactions. The diol moiety, originating from the this compound backbone, plays a crucial role in forming hydrogen bonds with the hinge region of the kinase. This interaction mimics the hydrogen bonding pattern of the adenine (B156593) ring of ATP, contributing to the inhibitor's affinity.

Key hydrogen bonds are observed between the amino group and the hydroxyl groups of the this compound-derived side chain of Pamapimod and the backbone atoms of residues in the hinge region of p38α. Specifically, interactions with the side chains of residues such as Gln120 and His126, as well as the carbonyl of Glu160 in the β7-β8 reverse turn, are crucial for anchoring the inhibitor in the active site. duth.gr The difluorophenyl group of Pamapimod occupies a hydrophobic pocket within the active site, further stabilizing the complex through van der Waals interactions. duth.gr

Modulation of Biochemical Pathways and Enzymatic Activity

As a potent inhibitor of p38α and p38β MAP kinases, Pamapimod effectively modulates the downstream signaling cascades regulated by these enzymes. nih.gov The p38 MAPK pathway is a key signaling route involved in cellular responses to stress and in the production of pro-inflammatory cytokines. nih.gov

By inhibiting p38α, Pamapimod prevents the phosphorylation of its downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors. researchgate.net A key substrate of MAPKAPK-2 is the heat shock protein 27 (HSP27), and inhibition of its phosphorylation is a reliable indicator of p38 pathway inhibition in cellular assays. researchgate.net

The functional consequence of this enzymatic inhibition is a significant reduction in the production of pro-inflammatory cytokines, which are major contributors to inflammatory diseases. Pamapimod has been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in human whole blood. nih.govselleckchem.com Furthermore, it suppresses the spontaneous production of TNF-α in synovial explants from patients with rheumatoid arthritis. selleckchem.com

| Isoform | IC50 (µM) | Ki (nM) |

|---|---|---|

| p38α | 0.014 | 1.3 |

| p38β | 0.48 | 120 |

| p38γ | No significant activity | |

| p38δ | No significant activity |

Mechanistic Studies of Molecular Target Interactions (e.g., via SPR, ITC)

The detailed kinetic and thermodynamic characterization of the interaction between small molecule inhibitors and their protein targets is crucial for understanding their mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely employed for this purpose.

While specific SPR or ITC data for Pamapimod are not extensively published in publicly available literature, the application of these techniques is standard for characterizing p38 MAPK inhibitors. For instance, SPR has been used to determine the binding kinetics of other p38 MAPK inhibitors, such as Losmapimod, providing data on association (on-rate) and dissociation (off-rate) constants. researchgate.net Such studies reveal the dynamics of the inhibitor-enzyme interaction in real-time. A commercial service also offers kinetic characterization of small molecule kinase inhibitors for all p38 isoforms using SPR, highlighting the utility of this technique. biaffin.com

Emerging Trends and Future Research Perspectives

Development of Novel Catalytic Systems for Synthesis

The efficient and stereoselective synthesis of 3-aminopentane-1,5-diol and its analogs is a primary area of research. Traditional methods can be energy-intensive and may lack the desired selectivity. Consequently, significant effort is being directed towards novel catalytic systems that offer milder reaction conditions, higher yields, and improved environmental profiles.

Future research is trending towards several key areas:

Biocatalysis: The use of enzymes, such as transaminases and imine reductases, offers a green and highly selective alternative for producing chiral amines and aminodiols. mdpi.com These biocatalytic routes can operate under mild conditions and often provide excellent enantiopurity, which is crucial for pharmaceutical applications. mdpi.com

Homogeneous and Heterogeneous Metal Catalysis: Ruthenium, rhodium, and palladium-based catalysts are being explored for the reductive amination of dicarbonyl compounds or the hydrogenation of corresponding dinitriles or nitro-diesters. mdpi.comrsc.org Gold-palladium alloy nanoparticles, for instance, have shown promise in acceptorless dehydrogenative aromatization, a process that could be adapted for aminodiol synthesis. rsc.org The development of catalysts that can be easily recovered and reused is a key goal to enhance the economic viability of the synthesis.

Organocatalysis: Metal-free catalytic systems are gaining traction as a sustainable alternative. mdpi.com These catalysts can facilitate key bond-forming reactions under mild conditions, avoiding the use of potentially toxic or expensive metals. mdpi.com Research into chiral organocatalysts could lead to highly enantioselective syntheses of this compound derivatives. nih.gov

A comparison of potential catalytic approaches highlights the diverse strategies being pursued to optimize the synthesis of aminodiols.

| Catalyst Type | Precursor Example | Key Advantages | Research Direction |

| Biocatalysts (e.g., Transaminase) | 3-Oxopentane-1,5-dioic acid | High stereoselectivity, mild conditions, green chemistry. | Enzyme evolution and process optimization for industrial scale-up. |

| Heterogeneous Catalysts (e.g., Ru/C, Raney Ni) | 3-Aminopentanedinitrile | Reusability, high throughput, robustness. | Improving catalyst stability and selectivity under various conditions. mdpi.com |

| Homogeneous Catalysts (e.g., Rh-phosphine complexes) | Diethyl 3-nitropentanedioate | High activity and selectivity, well-defined active sites. | Development of catalysts for asymmetric hydrogenation. mdpi.com |

| Organocatalysts | Glutaraldehyde and an amine source | Metal-free, environmentally benign, potential for asymmetric synthesis. | Design of novel chiral catalysts for enantioselective reactions. mdpi.com |

High-Throughput Screening in Derivatization and Application Discovery

The structural features of this compound make it an ideal scaffold for combinatorial chemistry. nih.govwikipedia.org By systematically reacting the amino and hydroxyl groups with a variety of building blocks, vast libraries of derivatives can be generated. openaccessjournals.com High-throughput screening (HTS) techniques are then essential for rapidly evaluating these libraries to identify compounds with desired biological activities or material properties. nih.govstudysmarter.co.uk

Future directions in this area include:

Miniaturization and Automation: The use of microplate-based assays and robotic liquid handling systems allows for the screening of thousands of compounds simultaneously, significantly accelerating the discovery process. nih.govx-mol.com

Fluorescence-Based Assays: The development of sensitive and robust fluorescence-based assays is a key trend. bath.ac.uknih.gov These assays can be used to determine properties like enantiomeric excess or to screen for specific biological interactions in a high-throughput manner. bath.ac.uknih.gov

Computational Library Design: Advanced computational tools and machine learning algorithms are being used to design more focused and effective combinatorial libraries, increasing the probability of identifying active compounds. openaccessjournals.com

The integration of combinatorial synthesis with HTS creates a powerful platform for discovering new applications for this compound in fields ranging from pharmaceuticals to materials science. openaccessjournals.comstudysmarter.co.uk

Advanced Characterization Methodologies

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound and its derivatives is crucial for rational design and application. While standard techniques like NMR and IR spectroscopy provide basic structural information, advanced methodologies are required for a more detailed analysis. youtube.com

Key advanced characterization techniques include:

X-ray Crystallography: This technique provides definitive information about the solid-state conformation and intermolecular interactions of crystalline derivatives. nih.govnih.govintertek.com Such data is invaluable for understanding structure-property relationships.

Advanced Mass Spectrometry: Techniques like HPLC tandem mass spectrometry are essential for the detailed structural elucidation of complex derivatives and for analyzing reaction mixtures. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods allow for the prediction of molecular geometries, vibrational frequencies, and interaction energies, complementing experimental data. mdpi.com

Specialized Spectroscopy: Techniques such as Circular Dichroism (CD) are vital for determining the enantiomeric purity of chiral derivatives, which is particularly important in drug discovery. nih.govrsc.org Fluorescence lifetime imaging (FLIM) can be used to probe the local environment of fluorescently-tagged derivatives. wuttkescience.com

| Technique | Information Provided | Application for this compound |

| Single-Crystal X-Ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. nih.gov | Elucidating the conformation of derivatives and understanding their packing in the solid state. mdpi.com |

| Circular Dichroism (CD) Spectroscopy | Determination of enantiomeric excess (ee) and absolute configuration of chiral molecules. rsc.org | High-throughput screening of asymmetric synthesis outcomes. nih.gov |

| Fluorescence Lifetime Imaging (FLIM) | Information about the local molecular environment and interactions. wuttkescience.com | Studying the distribution and interaction of tagged derivatives within complex systems like cells or polymer matrices. |

| Computational Chemistry (e.g., DFT) | Optimized geometries, interaction energies, predicted spectroscopic data. mdpi.com | Guiding synthetic efforts and interpreting experimental results. |

Interdisciplinary Research with Biotechnology and Nanotechnology

The unique properties of this compound make it a promising candidate for integration into biotechnological and nanotechnological applications. Its biocompatibility and the presence of multiple functional groups for conjugation are key advantages.

Biotechnology:

Biocompatible Polymers: The diol and amine functionalities allow it to act as a monomer for the synthesis of novel polyamides, polyesters, and polyurethanes with potential applications in medical devices and drug delivery systems.

Building Blocks for Bioactive Molecules: It can serve as a scaffold for the synthesis of peptidomimetics or as a linker to conjugate drugs to targeting moieties. Aminodiol motifs are present in numerous biologically important molecules. nih.gov

Enzyme Immobilization: The functional groups can be used to covalently attach enzymes to solid supports, improving their stability and reusability for industrial biocatalysis.

Nanotechnology:

Nanoparticle Functionalization: The amine and hydroxyl groups can act as anchor points to functionalize the surface of nanoparticles (e.g., gold, silica), imparting specific properties such as water solubility or biocompatibility.

Self-Assembling Materials: Derivatives of this compound could be designed to self-assemble into well-defined nanostructures like hydrogels or fibrils, driven by hydrogen bonding and other non-covalent interactions. nih.govmdpi.comresearchgate.net These materials could find use in tissue engineering and controlled release applications. nih.gov

Linkers in Metal-Organic Frameworks (MOFs): The molecule's geometry and functional groups could be suitable for its use as a linker in the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage or catalysis. wuttkescience.com

The convergence of research in these interdisciplinary areas is expected to uncover novel and high-value applications for this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-Aminopentane-1,5-diol, and what analytical methods validate its purity?

While direct synthesis protocols for this compound (CAS 1117-23-3) are not explicitly detailed in the provided evidence, analogous methods for structurally related diols suggest plausible approaches. For example:

Q. Validation methods :

Q. What safety protocols are critical when handling this compound in laboratory settings?

- GHS Classification : Based on similar diols (e.g., 3-Aminopropane-1,2-diol), anticipate skin corrosion/irritation (Category 1A-C) and use appropriate PPE (gloves, goggles) .

- First aid : Flush eyes/skin with water for 15 minutes upon contact. Use ventilated fume hoods to avoid inhalation .

- Storage : Keep in airtight containers away from oxidizers and acids to prevent unintended reactions .

Q. How can researchers distinguish this compound from structural analogs like pentane-1,5-diol?

- Functional group analysis : Use FT-IR to identify primary amine stretches (~3300 cm⁻¹) absent in non-aminated diols.

- Chromatographic separation : Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) to resolve retention time differences .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the antimicrobial activity of this compound?

- MIC determination : Use broth microdilution per CLSI guidelines. Prepare serial dilutions (e.g., 0.5–20% v/v) in Mueller-Hinton broth. Inoculate with 10³–10⁵ CFU/mL of target pathogens (e.g., S. aureus, E. coli) and incubate for 18–24 hours .

- Inoculum effect : Test varying bacterial densities (e.g., 10³ vs. 10⁵ CFU/mL) to assess concentration-dependent efficacy .

- Control : Include pentane-1,5-diol (CAS 111-29-5) as a comparator to isolate the impact of the amine group .

Table 1 : Hypothetical MIC Range for this compound (Based on Pentane-1,5-diol Data )

| Bacterial Strain | MIC Range (Predicted) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 3–10% v/v |

| Acinetobacter spp. | 2–5% v/v |

| Pseudomonas aeruginosa | 5–15% v/v |

Q. How does the amino group in this compound influence its mechanism of action compared to non-aminated diols?

- Hypothesized mechanisms :

- Membrane disruption : The amine group may enhance interaction with bacterial cell membranes, increasing permeability.